1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid 1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 957534-84-8
VCID: VC6690328
InChI: InChI=1S/C11H10N2O3/c14-11(15)10-6-7-13(12-10)8-16-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)
SMILES: C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O
Molecular Formula: C11H10N2O3
Molecular Weight: 218.212

1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid

CAS No.: 957534-84-8

Cat. No.: VC6690328

Molecular Formula: C11H10N2O3

Molecular Weight: 218.212

* For research use only. Not for human or veterinary use.

1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid - 957534-84-8

Specification

CAS No. 957534-84-8
Molecular Formula C11H10N2O3
Molecular Weight 218.212
IUPAC Name 1-(phenoxymethyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C11H10N2O3/c14-11(15)10-6-7-13(12-10)8-16-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)
Standard InChI Key MGRKBHPBCKJFBU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(Phenoxymethyl)-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at position 1 with a phenoxymethyl group (-CH₂OPh) and at position 3 with a carboxylic acid (-COOH). The IUPAC name, 1-(phenoxymethyl)pyrazole-3-carboxylic acid, reflects this arrangement. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O₃
Molecular Weight218.212 g/mol
InChI KeyMGRKBHPBCKJFBU-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O

The crystal structure remains uncharacterized, but computational models predict planar geometry for the pyrazole ring, with the phenoxymethyl group adopting a perpendicular orientation to minimize steric hindrance.

Physicochemical Properties

  • Solubility: Limited experimental data exist, but analog pyrazole-carboxylic acids (e.g., 4-nitro derivatives) exhibit moderate solubility in polar aprotic solvents like DMSO and DMF .

  • Stability: The carboxylic acid group confers sensitivity to base-mediated hydrolysis, necessitating storage under anhydrous conditions.

Synthetic Methodologies

Direct Synthesis Routes

The primary synthesis involves a two-step protocol:

  • Alkylation of Pyrazole-3-carboxylic Acid: Reaction of pyrazole-3-carboxylic acid with chloromethyl phenyl ether in the presence of a base (e.g., K₂CO₃) yields the phenoxymethyl-substituted intermediate.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, as verified by HPLC.

Applications in Pharmaceutical Research

Drug Intermediate

The compound’s bifunctional reactivity (carboxylic acid + heterocycle) makes it a valuable precursor for:

  • Anticancer Agents: Pyrazole cores are prevalent in kinase inhibitors (e.g., crizotinib analogs).

  • Anti-inflammatory Drugs: Carboxylic acid groups enhance binding to COX-2 active sites, as seen in celecoxib derivatives.

Case Study: Comparison with Nitro Derivatives

The discontinued analog 4-nitro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid (CAS 1006436-95-8) highlights structure-activity nuances:

Property1-(Phenoxymethyl) Derivative4-Nitro Derivative
Molecular Weight218.21 g/mol263.21 g/mol
BioavailabilityModerate (logP ~1.5)Low (logP ~2.1)
Synthetic AccessibilityHighLow (discontinued)

The nitro group’s electron-withdrawing effects reduce metabolic stability, explaining its discontinuation despite higher potency in vitro .

Future Directions

  • Derivatization Studies: Exploring amide or ester analogs could enhance pharmacokinetic profiles .

  • Target Identification: Proteomic screens may reveal novel biological targets, leveraging the compound’s scaffold diversity.

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